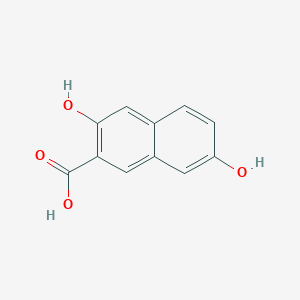

3,7-Dihydroxy-2-naphthoic acid

Description

Contextualizing 3,7-Dihydroxy-2-naphthoic Acid within the Naphthoic Acid Family and Related Aromatic Systems

This compound belongs to the naphthoic acid family, a class of organic compounds derived from naphthalene (B1677914), a bicyclic aromatic hydrocarbon. ontosight.ai The core structure of naphthoic acids features a naphthalene ring system to which one or more carboxyl groups are attached. The defining characteristics of this compound are the two hydroxyl (-OH) groups at the 3 and 7 positions and a carboxylic acid (-COOH) group at the 2 position of the naphthalene ring. ontosight.ai This specific arrangement of functional groups imparts distinct chemical properties, including increased polarity and the capacity for hydrogen bonding, which influences its solubility and interactions with other molecules. ontosight.ai

The broader family of aromatic systems includes a vast array of compounds built upon cyclic, planar structures with delocalized pi electrons, such as benzene (B151609) and its derivatives. Naphthalene-based compounds like this compound are part of the polycyclic aromatic hydrocarbon (PAH) subgroup. The introduction of hydroxyl and carboxyl substituents onto the naphthalene scaffold, as seen in the dihydroxynaphthoic acids, significantly modifies the electronic properties and reactivity of the parent hydrocarbon, opening up diverse avenues for chemical synthesis and biological investigation.

Historical Perspective on the Discovery and Initial Characterization of this compound and its Naphthalene Carboxylic Acid Analogs

The scientific exploration of naphthoic acid derivatives has a history that dates back to the latter part of the 19th century, which grew in parallel with advancements in synthetic organic chemistry. Initial research primarily centered on simpler forms, such as 1-naphthoic acid and 2-naphthoic acid, which were instrumental in developing a fundamental understanding of aromatic carboxylic acids.

Significance of Dihydroxynaphthoic Acids in Natural Product Chemistry and Synthetic Methodologies

Dihydroxynaphthoic acids are significant intermediates in both the biosynthesis of natural products and the microbial degradation of polycyclic aromatic hydrocarbons. A prominent example is 1,4-dihydroxy-2-naphthoic acid (DHNA), a key precursor in the biosynthesis of menaquinones (vitamin K2) in bacteria. royalsocietypublishing.orgnih.gov Menaquinones are vital for the electron transport chains in many bacterial species. nih.gov The study of DHNA and its role in these pathways has provided valuable insights into microbial metabolism.

In the realm of synthetic chemistry, dihydroxynaphthoic acids, including the 3,7-isomer, serve as versatile building blocks. The hydroxyl and carboxyl groups offer multiple reactive sites for further chemical modifications, such as esterification, amidation, and etherification. grafiati.com For instance, this compound has been utilized as a starting material in the synthesis of more complex molecules, such as 3-hydroxy-7-methoxy-2-naphthoic acid. chemicalbook.com The presence of hydroxyl groups also makes these compounds precursors for the synthesis of certain dyes and pigments. ontosight.ai Furthermore, the investigation of various dihydroxynaphthoic acid isomers has been crucial in understanding structure-activity relationships, particularly in the development of inhibitors for enzymes like lactate (B86563) dehydrogenase and 17β-hydroxysteroid dehydrogenase. researchgate.netdtic.mil

Overview of Research Trajectories for this compound: From Fundamental Organic Synthesis to Biological Applications

The research trajectory of this compound has evolved from its initial role as a chemical intermediate to a subject of interest in its own right within biological and medicinal chemistry. Historically, its primary value was as a precursor in organic synthesis, for example, in the creation of dyes and as a building block for more complex pharmaceutical compounds. ontosight.aichemicalbook.com

More recently, research has shifted towards exploring its biological activities. A notable area of investigation involves its use as a substrate for enzymes. For example, this compound can be recognized by NcsB1, an O-methyltransferase involved in the biosynthesis of the antitumor antibiotic neocarzinostatin (B611948). chemicalbook.com This highlights its potential utility in studies of enzyme specificity and the generation of novel antibiotic analogs.

Another significant research avenue has been the evaluation of dihydroxynaphthoic acids as modulators of biological targets. Studies have explored their potential as inhibitors of various enzymes, contributing to drug discovery efforts. researchgate.netdtic.mil Furthermore, this compound, along with its isomers, has been used in comparative studies to understand the structural requirements for activating the aryl hydrocarbon receptor (AhR), a protein involved in cellular responses to environmental stimuli. nih.gov These contemporary research interests underscore the transition of this compound from a simple chemical entity to a valuable tool in biochemical and pharmacological investigations.

Chemical and Physical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₄ | ontosight.ai |

| Molecular Weight | 204.18 g/mol | ontosight.ai |

| CAS Number | 83511-07-3 | ontosight.ai |

| Appearance | Light yellow to brown powder/crystal | sigmaaldrich.com |

| Melting Point | 265 °C (decomposes) | grafiati.com |

| Synonyms | 3,7-Dihydroxynaphthalene-2-carboxylic acid, 2,6-Dihydroxy-3-naphthoic acid | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWOUSYSNFCKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352988 | |

| Record name | 3,7-DIHYDROXY-2-NAPHTHOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83511-07-3 | |

| Record name | 3,7-DIHYDROXY-2-NAPHTHOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Dihydroxy-2-naphthoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,7 Dihydroxy 2 Naphthoic Acid

Established Synthetic Pathways for 3,7-Dihydroxy-2-naphthoic Acid

Traditional synthetic routes to this compound and its isomers rely on multi-step processes that functionalize the naphthalene (B1677914) ring system or build upon already substituted precursors.

The direct functionalization of the basic naphthalene skeleton to produce polysubstituted derivatives is a foundational strategy in organic synthesis. However, achieving the specific 3,7-dihydroxy-2-carboxy substitution pattern presents significant challenges due to the complex reactivity of the naphthalene ring. Electrophilic aromatic substitution reactions on naphthalene are often difficult to control, with the regioselectivity depending heavily on the directing effects of existing functional groups. researchgate.net For instance, the introduction of hydroxyl and carboxyl groups typically requires harsh conditions and may lead to a mixture of isomers, necessitating complex purification steps.

A more controlled and common approach involves the use of naphthalene precursors that already possess one or more of the desired functional groups. This strategy simplifies the synthesis by guiding subsequent reactions to specific positions on the naphthalene ring. For example, a common precursor for related compounds is 3-hydroxy-2-naphthoic acid. oaepublish.com The synthesis can then proceed by introducing the second hydroxyl group at the C-7 position. This targeted functionalization is often more efficient and regioselective than starting from unsubstituted naphthalene. Another example is the use of this compound itself as a starting material for further derivatization, such as in the synthesis of 3-hydroxy-7-methoxy-2-naphthoic acid. sigmaaldrich.comsigmaaldrich.com This highlights the role of the target compound as a crucial intermediate in the synthesis of other complex molecules.

Achieving specific substitution patterns on the naphthalene ring requires precise control over reaction conditions, a field known as regioselective synthesis.

Hydroxylation: The introduction of hydroxyl groups onto a naphthalene ring can be accomplished through various methods. Classical approaches may involve electrophilic substitution using strong acid systems, although this often yields mixtures of products. More controlled methods are continually being developed to direct the hydroxylation to specific carbon atoms.

Carboxylation: The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols. This reaction typically involves treating the alkali metal salt of a naphthol derivative with carbon dioxide under high pressure and elevated temperatures. The position of carboxylation is sensitive to the reaction conditions, including temperature, pressure, and the specific cation used. For dihydroxynaphthalenes, the regioselectivity of the carboxylation is influenced by the positions of the existing hydroxyl groups.

The synthesis of the related isomer 1,7-dihydroxynaphthalene-2-carboxylic acid illustrates these principles, involving the reaction of 1,7-dihydroxynaphthalene (B165257) with magnesium methyl carbonate in N,N-dimethylformamide at high temperatures. Such methods underscore the importance of precursor selection and reaction condition optimization to control the final substitution pattern.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods, including biocatalytic and energy-assisted techniques.

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis. A notable advancement is the use of enzymes to perform highly specific reactions under mild conditions. Research has demonstrated a highly regioselective biocatalytic synthesis of this compound. tandfonline.comoup.comnih.gov

This process utilizes the enzyme CYP199A2, a cytochrome P450 monooxygenase from the bacterium Rhodopseudomonas palustris. tandfonline.comoup.comnih.gov Whole cells of a recombinant Escherichia coli strain engineered to express CYP199A2 efficiently catalyze the oxidation of 3-hydroxy-2-naphthoic acid, selectively introducing a hydroxyl group at the C-7 position to yield this compound. tandfonline.comoup.comnih.govresearchgate.net This enzymatic transformation is highly specific and avoids the use of harsh reagents and the formation of unwanted byproducts, making it a promising green synthetic route. tandfonline.comoup.com The same enzyme system can also produce other dihydroxynaphthoic acids from different hydroxylated precursors. tandfonline.comoup.com

| Substrate | Enzyme | Source Organism of Enzyme | Host Organism | Product |

|---|---|---|---|---|

| 3-Hydroxy-2-naphthoic acid | Cytochrome P450 CYP199A2 | Rhodopseudomonas palustris | Escherichia coli (recombinant) | This compound |

Modern synthetic techniques that utilize alternative energy sources are gaining traction for their ability to reduce reaction times, increase yields, and minimize waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic rate enhancements and improved yields compared to conventional heating. While a direct microwave-assisted synthesis of this compound is not extensively documented, the technique has been successfully applied to reactions involving closely related compounds. For instance, the synthesis of N,3-dihydroxy-2-naphthamide was achieved via a microwave-assisted reaction of methyl 3-hydroxy-2-naphthoate. oaepublish.com This reaction was completed in just six minutes under microwave irradiation. oaepublish.com Similarly, microwave-assisted esterification has been used to prepare derivatives of 1,4-dihydroxy-2-naphthoic acid. researchgate.net These examples demonstrate the potential of microwave technology to facilitate the synthesis of naphthoic acid derivatives efficiently.

| Product | Method | Reaction Time | Yield |

|---|---|---|---|

| Diosgenin monomaleate | Conventional Heating | ~5 hours | 43% |

| Microwave Irradiation | ~30 minutes | 80-85% | |

| Diosgenin monoitaconate | Conventional Heating | ~5 hours | 34% |

| Microwave Irradiation | ~30 minutes | 95% |

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding), is a solvent-free or low-solvent green chemistry technique. Liquid-assisted grinding (LAG) is a common mechanochemical method where small amounts of liquid are added to facilitate the reaction between solid reactants. researchgate.net This approach has been used to prepare salts of various active pharmaceutical ingredients. researchgate.net While a specific mechanochemical synthesis for this compound has not been reported, the principles of mechanochemistry represent a promising avenue for the future development of solid-state, environmentally friendly syntheses of naphthoic acid derivatives.

Flow Chemistry Applications in Naphthoic Acid Production

The application of continuous flow chemistry to the Kolbe-Schmitt reaction has demonstrated significant potential for process intensification, offering benefits such as enhanced heat and mass transfer, reduced reaction times, and improved safety for high-pressure reactions. numberanalytics.comrsc.orgresearchgate.net Although specific studies detailing the flow synthesis of this compound are not widely available, research on similar systems, such as the carboxylation of resorcinol (B1680541) to 2,4-dihydroxybenzoic acid, provides valuable insights. rsc.orgresearchgate.net

In a flow chemistry setup, reactants are continuously pumped through a heated and pressurized reactor, which can be a simple capillary tube or a more complex microstructured device. biorxiv.org This approach allows for precise control over reaction parameters and can lead to significantly higher space-time yields compared to traditional batch processes. rsc.orgresearchgate.net For instance, the aqueous Kolbe-Schmitt synthesis of 2,4-dihydroxybenzoic acid in a microreactor rig demonstrated a reduction in reaction time from hours to under a minute. rsc.org The use of continuous flow reactors can also mitigate some of the challenges associated with batch processing, such as inefficient mixing and the formation of local hotspots, which can lead to undesirable side products. researchgate.net

The potential advantages of applying flow chemistry to the production of this compound include:

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient dissipation of heat, which is critical for controlling the exothermic nature of the carboxylation reaction. dokumen.pub

Enhanced Mass Transfer: The mixing of the solid naphthoxide and gaseous carbon dioxide can be more efficient in a flow system, leading to faster reaction rates.

Precise Control of Residence Time: Flow reactors enable exact control over the time the reactants spend under the reaction conditions, which is crucial for optimizing yield and minimizing byproduct formation. mdpi.com

Scalability: While scaling up batch reactions can be challenging, flow chemistry processes can often be scaled by running multiple reactors in parallel or by extending the operation time. researchgate.net

Despite these advantages, challenges such as potential clogging of the narrow reactor channels with solid intermediates remain a consideration in the application of flow chemistry to this type of reaction. rsc.org

Optimization of Synthetic Reaction Conditions and Yields for this compound

The optimization of the synthesis of this compound, primarily through the Kolbe-Schmitt reaction, is a multifaceted process. Key parameters that influence the reaction's yield and regioselectivity include the choice of solvent, the presence and nature of any catalyst, temperature, and pressure.

Solvent Effects and Catalysis in Naphthoic Acid Synthesis

The choice of solvent in the Kolbe-Schmitt reaction can have a significant impact on the outcome. While the reaction is often carried out under solvent-free conditions with the dry alkali salt of the naphthol, the use of a high-boiling point inert solvent can be advantageous. A recent study on the carboxylation of phenolates in a DMSO solution demonstrated the feasibility of a homogeneous reaction medium. mdpi.com Such an approach could offer better control over the reaction and facilitate the testing of various additives.

In the context of catalysis, the Kolbe-Schmitt reaction is not typically catalytic in the traditional sense. However, the nature of the alkali metal counter-ion (e.g., Na⁺ vs. K⁺) plays a crucial role that can be considered catalytic in its effect on regioselectivity. The choice of the alkali metal can influence the position of carboxylation. For instance, in the synthesis of hydroxybenzoic acids, sodium phenoxide tends to favor ortho-carboxylation to yield salicylic (B10762653) acid, while potassium phenoxide can lead to the formation of the para-isomer, 4-hydroxybenzoic acid. wikipedia.org A theoretical study on the carboxylation of sodium 2-naphthoxide suggested that carboxylation at the 1-position is kinetically favored, while carboxylation at the 3-position (to yield 3-hydroxy-2-naphthoic acid) results in the most thermodynamically stable product. researchgate.net This highlights the delicate balance of factors that determine the final product distribution.

Influence of Alkali Metal on Carboxylation Regioselectivity (General Observations)

| Alkali Metal | Starting Material | Predominant Isomer | Reference |

|---|---|---|---|

| Sodium | Phenol (B47542) | Salicylic Acid (ortho-isomer) | wikipedia.org |

| Potassium | Phenol | 4-Hydroxybenzoic Acid (para-isomer) | wikipedia.org |

| Sodium | 2-Naphthol | 2-Hydroxy-1-naphthoic acid / 3-Hydroxy-2-naphthoic acid | researchgate.net |

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

Temperature and pressure are critical parameters in the Kolbe-Schmitt reaction. The reaction is typically conducted at elevated temperatures, often in the range of 125-225°C, and under high pressures of carbon dioxide, commonly around 100 atmospheres or higher. wikipedia.org

The temperature has a profound effect on both the reaction rate and the regioselectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired isomers or decomposition products. For the synthesis of 3-hydroxy-2-naphthoic acid, the regiochemistry of the carboxylation is known to be sensitive to temperature. wikipedia.org

The pressure of carbon dioxide is another key factor. A high CO₂ pressure is necessary to drive the equilibrium towards the carboxylated product. The industrial Kolbe-Schmitt process is typically conducted under pressures ranging from 80 to 94 bar. rsc.org

General Reaction Conditions for Kolbe-Schmitt Reaction

| Parameter | Typical Range | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 125 - 225 °C | Affects reaction rate and regioselectivity. Higher temperatures can favor different isomers. | wikipedia.org |

| Pressure (CO₂) | 80 - 100 atm | High pressure is required to favor the formation of the carboxylated product. | wikipedia.orgrsc.org |

Isolation and Purification Techniques for Synthetic this compound

Following the synthesis, the isolation and purification of this compound are crucial steps to obtain a product of high purity. The typical procedure involves the following steps:

Acidification: The reaction mixture, which contains the alkali metal salt of the naphthoic acid, is cooled and then acidified, usually with a mineral acid such as hydrochloric acid. This protonates the carboxylate and hydroxyl groups, causing the free acid to precipitate out of the solution.

Filtration: The precipitated crude product is then collected by filtration.

Washing: The filter cake is washed, typically with cold water, to remove any residual acid and other water-soluble impurities.

Recrystallization: For further purification, recrystallization is a commonly employed technique. google.com This method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. avantorsciences.com The selection of an appropriate solvent system is critical for effective purification. While specific solvent systems for this compound are not detailed in the available literature, common solvents for recrystallizing similar aromatic acids include aqueous ethanol, acetic acid, or toluene.

Drying: The purified crystals are then dried, often under vacuum, to remove any remaining solvent.

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). Commercial sources often report the purity of this compound to be greater than 90% or 95% as determined by HPLC. tcichemicals.comcalpaclab.comscbt.comshsigma.co.kr This suggests that HPLC can also be adapted as a preparative technique for obtaining highly pure samples, although this is generally more applicable on a smaller scale.

Advanced Spectroscopic and Analytical Characterization of 3,7 Dihydroxy 2 Naphthoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals of 3,7-Dihydroxy-2-naphthoic acid can be achieved.

¹H NMR Spectral Analysis of this compound

The proton at the C-1 position is expected to appear as a singlet, influenced by the adjacent carboxylic acid group. The proton at C-4 will likely be a singlet due to its isolation from other protons. The protons on the second ring (H-5, H-6, and H-8) will exhibit coupling patterns. Specifically, H-5 and H-6 would be expected to show ortho-coupling, and H-8 would likely appear as a singlet or a narrowly split doublet depending on meta-coupling with H-6. The protons of the two hydroxyl groups and the carboxylic acid will present as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 | ~8.0-8.2 | s |

| H-4 | ~7.0-7.2 | s |

| H-5 | ~7.7-7.9 | d |

| H-6 | ~7.1-7.3 | dd |

| H-8 | ~7.0-7.1 | d |

| 3-OH | Variable | br s |

| 7-OH | Variable | br s |

| COOH | Variable | br s |

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, eleven distinct signals are expected, corresponding to the ten carbons of the naphthalene (B1677914) core and the one carboxylic acid carbon. The chemical shifts are influenced by the nature of the substituents. Carbons bearing hydroxyl groups (C-3 and C-7) will be shifted downfield, as will the carbon of the carboxylic acid group (C-2). The quaternary carbons (C-4a, C-8a) will also have characteristic shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~125-130 |

| C-2 | ~110-115 |

| C-3 | ~155-160 |

| C-4 | ~105-110 |

| C-4a | ~130-135 |

| C-5 | ~128-132 |

| C-6 | ~118-122 |

| C-7 | ~158-162 |

| C-8 | ~108-112 |

| C-8a | ~135-140 |

| COOH | ~170-175 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment

To confirm the assignments made from one-dimensional NMR spectra, a series of two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in confirming the coupling between H-5 and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the naphthalene ring system.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons by observing correlations from nearby protons. For instance, the proton at C-1 would show a correlation to the carboxylic acid carbon (C-2) and the quaternary carbon C-8a, confirming their proximity. Such correlations are invaluable for piecing together the complete molecular structure. The use of these techniques has been documented for the structural elucidation of similar dihydroxy-naphthoic acid derivatives. sciepub.comoup.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₈O₄), the expected exact mass can be calculated. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₉O₄⁺ | 205.04953 |

| [M+Na]⁺ | C₁₁H₈O₄Na⁺ | 227.03147 |

| [M-H]⁻ | C₁₁H₇O₄⁻ | 203.03497 |

Data sourced from PubChem predictions. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion and its subsequent fragmentation to produce a spectrum of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For hydroxy-naphthoic acids, a common fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid group. asm.org Further fragmentation can occur through the loss of carbon monoxide (CO) and other small neutral molecules.

In a typical MS/MS experiment for this compound in negative ion mode, the parent ion [M-H]⁻ at m/z 203.03 would be selected. Collision-induced dissociation would likely lead to a prominent fragment ion at m/z 159.04, corresponding to the loss of CO₂. Further fragmentation of the naphthalene ring system would provide additional structural confirmation. The analysis of these fragmentation pathways is crucial for distinguishing between different isomers of dihydroxy-2-naphthoic acid.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of this compound. elixirpublishers.com It provides a molecular fingerprint by identifying the vibrational modes of its constituent functional groups. elixirpublishers.com

The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to its hydroxyl (-OH), carboxylic acid (-COOH), and naphthalene ring moieties. The presence of two hydroxyl groups and a carboxylic acid group leads to prominent features in the spectrum. For instance, the IR spectrum of a polymer incorporating this compound shows a characteristic broad peak between 3200–3600 cm⁻¹ which corresponds to the hydroxyl groups. nih.gov

Studies on similar molecules, such as 3,5-dihydroxy-2-naphthoic acid and N,3-dihydroxy-2-naphthamide, provide insight into expected spectral features. oaepublish.comresearchgate.net The spectrum is typically dominated by a strong, broad O-H stretching band from the carboxylic acid and phenolic hydroxyl groups, often spanning 3300 cm⁻¹ to 2500 cm⁻¹, which is a hallmark of intramolecular and intermolecular hydrogen bonding. researchgate.net The carbonyl (C=O) stretch of the carboxylic acid group gives rise to an intense band, typically around 1663 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations of the naphthalene ring system appear in the 1600-1450 cm⁻¹ region.

A study involving the surface modification of TiO₂ nanoparticles with this compound provided specific assignments for the free (protonated) acid, which are summarized in the table below. researchgate.netrsc.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretching (Hydrogen-bonded) | 3300 - 2500 (Broad) | Carboxylic Acid, Phenolic Hydroxyls |

| C=O Stretching | ~1663 | Carboxylic Acid |

| C=C Aromatic Stretching | 1620 - 1450 | Naphthalene Ring |

| C-O Stretching / O-H Bending | 1440 - 1200 | Carboxylic Acid, Phenolic Hydroxyls |

| In-plane C-H Bending | 1300 - 1000 | Naphthalene Ring |

| Out-of-plane C-H Bending | 900 - 675 | Naphthalene Ring |

This table synthesizes data from spectroscopic principles and studies on closely related compounds. researchgate.netresearchgate.netrsc.org

Vibrational spectroscopy is instrumental in studying the conformational isomers of molecules, particularly those with potential for intramolecular hydrogen bonding. In this compound, hydrogen bonds can form between the carboxylic acid group and the adjacent hydroxyl group at the 3-position.

This intramolecular interaction influences the position and shape of the O-H and C=O stretching bands. A red shift (a shift to lower wavenumber) in these bands compared to their expected positions for non-hydrogen-bonded species confirms the presence of such interactions. Computational studies, such as those using Density Functional Theory (DFT), on related molecules like 3-hydroxy-2-naphthoic acid hydrazide, have been used to calculate theoretical vibrational frequencies and compare them with experimental data to confirm the most stable conformation. researchgate.net By analyzing these spectral shifts, researchers can deduce the preferred spatial arrangement of the functional groups, providing insight into the molecule's stable conformations in different environments.

Chemical Reactivity and Derivatization of 3,7 Dihydroxy 2 Naphthoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 3,7-dihydroxy-2-naphthoic acid readily undergoes esterification and amidation reactions, which are fundamental transformations for creating a wide array of derivatives.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using an alkylating agent. For instance, the methyl ester of the related 3-hydroxy-2-naphthoic acid can be synthesized by treatment with methyl iodide and potassium carbonate in dimethylformamide (DMF). A similar approach can be applied to this compound. The synthesis of methyl 3,5-dihydroxy-2-naphthoate, a positional isomer, involves the reaction of 3,5-dihydroxy-2-naphthoic acid with iodomethane (B122720) in acetone, facilitated by potassium carbonate, after protection of the hydroxyl groups. vulcanchem.com In another example, the esterification of 1,4-dihydroxy-2-naphthoic acid with phenol (B47542) is performed under dehydrating conditions to yield phenyl 1,4-dihydroxy-2-naphthoate.

Amidation involves the coupling of the carboxylic acid with an amine, often facilitated by a coupling agent to form an amide bond. A general method for producing 3-hydroxy-2-naphthamide (B1585262) derivatives involves the reaction of a 3-hydroxy-2-naphthoic acid derivative with an amine compound. google.com One approach is to first convert the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with the amine. google.com However, this may require protection of the hydroxyl groups. google.com Alternatively, coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been used effectively for the formation of carboxamides from 1-hydroxy-2-naphthoic acid. nih.gov The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA) is a common protocol for amide bond formation with electron-deficient amines. nih.gov

Table 1: Examples of Esterification and Amidation Reactions of Hydroxynaphthoic Acids

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-Hydroxy-2-naphthoic acid | Methyl iodide, K2CO3, DMF | Methyl 3-hydroxy-2-naphthoate | Esterification |

| 3,5-Dihydroxy-2-naphthoic acid (protected) | Iodomethane, K2CO3, Acetone | Methyl 3,5-dihydroxy-2-naphthoate | Esterification |

| 1,4-Dihydroxy-2-naphthoic acid | Phenol, Dehydrating conditions | Phenyl 1,4-dihydroxy-2-naphthoate | Esterification |

| 1-Hydroxy-2-naphthoic acid | Amine, DMTMM | 1-Hydroxy-2-naphthamide derivative | Amidation |

| 3-Hydroxy-2-naphthoic acid derivative | Amine, Carbodiimide reagent | 3-Hydroxy-2-naphthamide derivative | Amidation |

O-Alkylation and Acylation of Hydroxyl Groups

The hydroxyl groups of this compound can be readily alkylated or acylated to form ethers and esters, respectively. These reactions are not only important for synthesizing new derivatives but also for protecting the hydroxyl groups during other chemical transformations.

O-Alkylation, the formation of an ether, is typically carried out using an alkyl halide in the presence of a base. A notable example is the synthesis of 3-hydroxy-7-methoxy-2-naphthoic acid from this compound, demonstrating selective alkylation of one of the hydroxyl groups. sigmaaldrich.com

Acylation is the reaction of the hydroxyl groups with an acid chloride or anhydride (B1165640) to form an ester. This reaction is often employed as a protective strategy. For instance, the hydroxyl group of 3-hydroxy-2-naphthoic acid can be protected by acetylation with acetic anhydride under mild conditions before proceeding with other reactions like bromination. Similarly, the hydroxyl groups of 3,5-dihydroxy-2-naphthoic acid can be protected as propionyl esters by reacting with propionyl chloride in the presence of potassium carbonate. vulcanchem.com

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating hydroxyl groups. The regioselectivity of these reactions is influenced by the directing effects of both the hydroxyl and carboxylic acid groups.

The bromination of hydroxynaphthoic acids has been a subject of study. In the case of 3-hydroxy-2-naphthoic acid, direct bromination with bromine in a solvent like glacial acetic acid or chloroform (B151607) introduces a bromine atom at the 7-position. The hydroxyl group at position 3 acts as an ortho-para director, activating the ring, while the carboxylic acid at position 2 is a deactivating group, which favors substitution at the electronically favorable 7-position. To achieve higher regioselectivity and prevent side reactions, the hydroxyl and carboxyl groups can be protected via acetylation and esterification, respectively, before bromination.

Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. While specific studies on the nitration of this compound are not widely documented, the nitration of other aromatic compounds like benzoic acid can be achieved with nitrogen dioxide in the presence of ozone. researchgate.net The electron-rich nature of the dihydroxynaphthoic acid ring suggests it would be susceptible to nitration, with the positions of substitution dictated by the combined directing effects of the existing functional groups.

Sulfonation of this compound has been shown to occur at the C-8 position. researchgate.net This reaction leads to the formation of a key intermediate for the synthesis of cleft-type receptors. researchgate.net Sulfonation of polyhydroxyaromatics like catechol can be achieved by heating with sulfuric acid.

Reductive and Oxidative Transformations

The functional groups of this compound can undergo both reduction and oxidation.

The carboxylic acid group can be reduced to a primary alcohol. For example, the related 7-bromo-3-hydroxy-2-naphthoic acid's carboxylic acid group can be reduced to form 7-bromo-3-hydroxy-2-naphthylmethanol. A common reagent for this transformation is lithium aluminum hydride. The reduction of this compound would yield 3,7-dihydroxy-2-(hydroxymethyl)naphthalene. lu.se

The hydroxyl groups and the naphthalene ring system are susceptible to oxidation. Oxidation of the hydroxyl groups can lead to the formation of quinones. For instance, the oxidation of 3-isopropylnaphthalen-2-ol with m-chloroperbenzoic acid yields 3-isopropylnaphthalene-1,2-dione. researchgate.net The oxidation of 1,4-dihydroxy-2-naphthoic acid can result in the formation of a naphthoquinone structure, a reaction that is also observed enzymatically. biorxiv.org

Formation of Metal Complexes and Coordination Chemistry

The presence of both hydroxyl and carboxylic acid groups allows this compound to act as a chelating ligand, forming complexes with various metal ions. The crystal structure of a complex between this compound and a malaria parasite's lactate (B86563) dehydrogenase has been resolved, indicating its potential as a ligand in biological systems. frontiersin.org

The related 3,5-dihydroxy-2-naphthoic acid has been used to synthesize complexes with transition metals such as Cd(II), Cu(II), Mn(II), and Zn(II). asianpubs.orgresearchgate.net In these complexes, the hydroxynaphthoate (B12740854) ion can exhibit various denticity, coordinating to the metal through both the carboxylate and phenolic oxygen atoms. asianpubs.org These metal complexes can be decomposed at high temperatures to form nano-sized metal oxides. asianpubs.orgresearchgate.net

Table 2: Metal Complexes of Dihydroxynaphthoic Acids

| Ligand | Metal Ion | Resulting Complex/Product | Reference |

|---|---|---|---|

| 3,5-Dihydroxy-2-naphthoic acid | Cd(II), Cu(II), Mn(II), Zn(II) | Coordination complexes | asianpubs.orgresearchgate.net |

| This compound | - (in complex with lactate dehydrogenase) | Resolved crystal structure | frontiersin.org |

| 3,5-Dihydroxy-2-naphthoic acid complexes | - (thermal decomposition) | Nano metal oxides | asianpubs.orgresearchgate.net |

Biological and Pharmacological Research Applications of 3,7 Dihydroxy 2 Naphthoic Acid and Its Derivatives

Evaluation of Aryl Hydrocarbon Receptor (AhR) Ligand Activity

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a wide array of chemical compounds. Research has focused on various naphthoic acid derivatives to understand their interaction with this receptor.

Studies comparing the AhR activation potential of different dihydroxy-2-naphthoic acid (DHNA) isomers have revealed significant differences based on the positioning of the hydroxyl groups. In evaluations using young adult mouse colonic (YAMC) cells and human Caco2 colon cancer cells, 1,4-DHNA consistently emerges as the most potent AhR agonist among the tested hydroxyl/carboxy naphthalene (B1677914) derivatives. nih.govresearchgate.net Its ability to induce AhR-responsive genes is comparable to that of the prototypical potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govresearchgate.net

In contrast, 3,7-DHNA and 3,5-DHNA demonstrate minimal activity as inducers of the AhR-responsive gene Cyp1a1 in both YAMC and Caco2 cell lines. nih.govoup.com However, a notable distinction appears in the regulation of another AhR-responsive gene, Cyp1b1. In YAMC cells, both 3,7-DHNA and 3,5-DHNA were found to be effective inducers of Cyp1b1 expression. nih.govresearchgate.net This effect was not observed in Caco2 cells, where their induction of CYP1B1 was minimal to non-detectable, suggesting that the functional requirement of the dihydroxy groups is both gene-dependent and cell-context specific. nih.govoup.comresearchgate.net

Further investigation into AhR transformation and DNA binding showed that while 1,4-DHNA and 3,5-DHNA could stimulate this process in guinea pig hepatic cytosol, 3,7-DHNA did not induce AhR transformation/DNA binding. nih.gov This highlights a clear divergence in the mechanism of AhR activation among the isomers, with 3,7-DHNA being characterized as predominantly inactive as a typical AhR ligand in several contexts. nih.gov

The structure-activity relationships (SARs) for dihydroxy-2-naphthoic acids in AhR modulation are highly dependent on the substitution pattern of the hydroxyl groups and the specific genetic endpoint being measured. For the induction of CYP1A1, the presence of one or both hydroxyl groups at the 1 and 4 positions is a critical requirement for significant activity. nih.govresearchgate.net The addition of a carboxyl group at the 2-position further enhances this activity, making 1,4-DHNA a particularly potent agonist for CYP1A1. nih.govresearchgate.net

Conversely, the SARs for the induction of CYP1B1 differ, particularly in mouse YAMC cells. nih.gov In this cell line, compounds with minimal to no effect on Cyp1a1, such as 3,7-DHNA and 3,5-DHNA, are effective inducers of Cyp1b1. nih.govresearchgate.net This differential induction of two distinct AhR-responsive genes within the same cell line is characteristic of selective AhR modulators (SAhRMs). nih.gov The reasons for this selectivity may involve differences in gene promoter chromatin structure and species-specific differences in the AhR itself or the expression of necessary cofactors. nih.govoup.com The inactivity of 3,7-DHNA in stimulating AhR transformation/DNA binding further underscores the subtle structural requirements that dictate the nature and outcome of AhR interaction. nih.gov

The transcriptional regulation of cytochrome P450 family members CYP1A1 and CYP1B1 serves as a key indicator of AhR activation. Research demonstrates that 3,7-Dihydroxy-2-naphthoic acid exhibits selective regulatory activity on these genes.

In both mouse YAMC and human Caco2 cells, 3,7-DHNA shows minimal to non-detectable induction of Cyp1a1/CYP1A1 mRNA levels. nih.govresearchgate.net This is in stark contrast to 1,4-DHNA, which strongly induces CYP1A1 in both cell lines. nih.gov

However, the regulation of CYP1B1 by 3,7-DHNA is cell-type dependent. In mouse YAMC cells, 3,7-DHNA significantly induces Cyp1b1 mRNA. nih.govresearchgate.net The maximal induction response for other naphthalene derivatives (with the exception of 3,7-DHNA) was similar to that observed for TCDD. nih.gov In human Caco2 cells, this effect is absent, with 3,7-DHNA causing only minimal to non-detectable induction of CYP1B1. nih.govresearchgate.net The induction of Cyp1b1 by these compounds in YAMC cells was confirmed to be AhR-dependent, as the response was not observed in AhR-deficient YAMC cells created using CRISPR/Cas9 technology. nih.govresearchgate.net This selective, cell-specific induction of Cyp1b1 without concurrent Cyp1a1 activation marks 3,7-DHNA as a selective AhR modulator. nih.gov

| Compound | Cell Line | CYP1A1 Induction | CYP1B1 Induction | Source |

|---|---|---|---|---|

| This compound | YAMC (mouse) | Minimal | Significant Induction | nih.govresearchgate.net |

| This compound | Caco2 (human) | Minimal/Nondetectable | Minimal/Nondetectable | nih.govresearchgate.net |

| 3,5-Dihydroxy-2-naphthoic acid | YAMC (mouse) | Minimal | Significant Induction | nih.govresearchgate.net |

| 3,5-Dihydroxy-2-naphthoic acid | Caco2 (human) | Minimal/Nondetectable | Minimal/Nondetectable | nih.govresearchgate.net |

| 1,4-Dihydroxy-2-naphthoic acid | YAMC (mouse) | Potent Induction | Potent Induction | nih.govresearchgate.net |

| 1,4-Dihydroxy-2-naphthoic acid | Caco2 (human) | Potent Induction | Potent Induction | nih.govresearchgate.net |

Investigations into Potential Therapeutic Modalities

The unique biological activities of naphthoic acid derivatives have prompted investigations into their therapeutic potential, particularly concerning inflammation and oxidative stress.

Research has highlighted the anti-inflammatory potential of certain hydroxylated naphthoic acid derivatives, often linked to their activity as AhR ligands. nih.gov For instance, the AhR agonist 1,4-DHNA has been shown to exhibit anti-inflammatory effects in the gut. nih.govresearchgate.net Given that 3,7-DHNA is largely considered an inactive AhR ligand, its potential for anti-inflammatory action through this primary mechanism is likely limited. nih.govdntb.gov.ua However, some research suggests that compounds with dihydroxy substitutions may possess anti-inflammatory properties through other pathways. ontosight.ai For example, the related compound 7-Hydroxy-1-naphthoic acid has been shown to inhibit the release of pro-inflammatory cytokines by interfering with signaling pathways like NF-kB and MAPKs. evitachem.com The precise mechanisms and extent of any anti-inflammatory activity for this compound require further specific investigation.

The presence of hydroxyl groups on an aromatic ring is a key structural feature associated with antioxidant activity. ontosight.aimdpi.com These groups can scavenge free radicals, which is beneficial in mitigating oxidative stress-related cellular damage. ontosight.ai Polyphenolic compounds with ortho- and para-dihydroxyl groups on an aromatic ring are noted for their antioxidant potential. mdpi.com While direct, extensive studies on the free radical scavenging capacity of this compound are not widely detailed, its chemical structure, featuring two hydroxyl groups on a naphthalene system, suggests a potential for antioxidant activity. ontosight.ai This capacity would be crucial for any potential use as an anti-proliferative or protective agent. nih.gov

Enzyme Inhibition Studies (e.g., ME2 inhibition)

The inhibitory potential of this compound against various enzymes has been a subject of scientific investigation. A notable area of this research is its effect on human mitochondrial NAD(P)⁺-dependent malic enzyme 2 (ME2), an enzyme implicated in cellular metabolism and potentially involved in conditions like cancer. researchgate.net

Research has quantified the inhibitory effect of this compound and related compounds on ME2 activity. In one study, this compound demonstrated an IC₅₀ value of 37.6 µM. researchgate.net The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. This finding places it within a spectrum of inhibitory potencies when compared to other naphthoic acid derivatives. researchgate.net For instance, its inhibitory effect is less potent than that of 3,5-dihydroxy-2-naphthoic acid (IC₅₀ of 12.4 µM) but significantly greater than that of 7-bromo-3-hydroxy-2-naphthoic acid (IC₅₀ of 307.8 µM). researchgate.net

Table 1: Inhibitory Concentration (IC₅₀) of Naphthoic Acid Derivatives on ME2

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| 5,5'-Methylenedisalicylic acid (MDSA) | 0.51 | researchgate.net |

| Embonic acid (EA) | 1.1 | researchgate.net |

| 3,5-Dihydroxy-2-naphthoic acid | 12.4 | researchgate.net |

| This compound | 37.6 | researchgate.net |

| 1-Hydroxy-2-naphthoic acid | 74.7 | researchgate.net |

| 3-Hydroxy-2-naphthoic acid | 105.4 | researchgate.net |

| 7-Bromo-3-hydroxy-2-naphthoic acid | 307.8 | researchgate.net |

| 2,6-Dicarboxynaphthalene | 352.9 | researchgate.net |

| 3-Benzoylbenzoic acid | 652 | researchgate.net |

Role of Hydroxyl Group Variations in Enzyme Binding

The position of hydroxyl groups on the naphthoic acid backbone plays a critical role in determining the compound's enzyme inhibitory activity. researchgate.net Comparative studies of different isomers reveal that these variations directly influence binding affinity to the enzyme's active or allosteric sites. researchgate.net

Specifically, in the context of ME2 inhibition, the inhibitory effect of 3,5-dihydroxy-2-naphthoic acid (IC₅₀ of 12.4 µM) is greater than that of its isomer, this compound (IC₅₀ of 37.6 µM). researchgate.net This suggests that having a hydroxyl group at the 5-position confers a stronger inhibitory capacity than having one at the 7-position. researchgate.net The dual hydroxyl groups on the 3,5-dihydroxy isomer are thought to enhance its hydrogen-bonding capacity, contributing to superior ME2 inhibition compared to analogs with different substitution patterns. The carboxylate and its ortho-hydroxy groups on naphthoic acid substrates appear to be crucial for recognition and binding by certain enzymes, such as the O-methyltransferase NcsB1. nih.govresearchgate.net

Impact of Halogen Substitution on Inhibitory Activity

The substitution of a halogen atom for a hydroxyl group on the naphthoic acid ring has a pronounced impact on the molecule's inhibitory activity. Research demonstrates that replacing the hydroxyl group at the 7-position with a bromine atom significantly diminishes its potency as an enzyme inhibitor. researchgate.net

For example, 7-bromo-3-hydroxy-2-naphthoic acid shows a dramatically reduced inhibitory effect on ME2 (IC₅₀ of 307.8 µM) compared to this compound (IC₅₀ of 37.6 µM). researchgate.net This represents an approximately 8-fold decrease in potency. Another analysis indicates that bromination at the 7-position can reduce inhibitory activity by about 250-fold when compared to 3,5-dihydroxy derivatives, suggesting significant steric or electronic interference from the bromine atom. While halogen substitutions can sometimes enhance activity, as seen in other chemical families where chloro, bromo, and iodo groups contributed positively to inhibitory effects, this is not the case for the 7-position of naphthoic acid in ME2 inhibition. nih.gov

Lactate (B86563) Dehydrogenase (LDH) Inhibition by Naphthalene-Based Compounds (including this compound analogs)

Naphthalene-based compounds, particularly substituted dihydroxynaphthoic acids, have been identified as promising lead compounds for the development of selective inhibitors of lactate dehydrogenase (LDH) isozymes. nih.govacs.org These compounds often act as competitive inhibitors with respect to the binding of the cofactor NADH. nih.gov The selectivity of these inhibitors for different LDH isozymes, such as human LDH-A4 and LDH-B4, is strongly dependent on the nature and position of substituent groups on the naphthoic acid structure, particularly at the 4- and 7-positions. nih.govacs.org

While direct studies on this compound's effect on LDH are not prominent, research on its analogs highlights the potential of this chemical class. For instance, 3,5-dihydroxy-2-napthoic acid (DHNA), an isomer of 3,7-DHNA, was investigated for its ability to inhibit LDH from the protozoan parasite Babesia microti (BmLDH). frontiersin.orgnih.gov This analog was found to inhibit BmLDH with an IC₅₀ value of 30.19 µM and displayed high selectivity over human LDH. frontiersin.orgnih.gov Such findings underscore that substituted dihydroxynaphthoic acids can be tailored to achieve potent and selective inhibition of specific LDH isozymes. nih.gov

Antimicrobial and Antifungal Activities

Research has explored the application of this compound (DHNA) in the development of novel antimicrobial agents. nih.gov In one study, DHNA was incorporated into polymers through the ring-opening of poly(glycidyl methacrylate). nih.gov The resulting quaternary ammonium-charged polymers demonstrated potent antibacterial activity against a range of multi-drug resistant gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov The mechanism of action is believed to be through membrane disruption. nih.gov

Additionally, studies on related hydroxynaphthoic acid derivatives have shown a spectrum of antimicrobial and antifungal activities. asm.org For instance, 3,5-dihydroxy-2-naphthoic acid and various halogenated derivatives have been evaluated for their ability to inhibit the growth of fungi such as Aspergillus niger and Penicillium sp. asm.org The antimicrobial efficacy of these compounds is often linked to their specific chemical structure, with variations in hydroxyl or halogen substitutions influencing their biological effects.

Research into Neurological Disorders and Depressive-like Behaviors

This compound (3,7-DHNA) has been utilized in preclinical research investigating the link between the aryl hydrocarbon receptor (AhR), gut microbial metabolites, and depressive-like behaviors. researchgate.netnih.govnih.gov In these studies, 3,7-DHNA serves as a crucial negative control because it is a structural isomer of the AhR-active compound 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) but is itself considered to be inactive at the AhR. nih.govresearchgate.net

This research often employs mouse models of unpredictable chronic mild stress (UCMS) to induce depressive-like states, such as anhedonia, which is a core symptom of depression characterized by a reduced ability to experience pleasure or a loss of interest in previously rewarding activities. nih.govwikipedia.org By comparing the effects of the AhR-active 1,4-DHNA with the AhR-inactive 3,7-DHNA, researchers can probe whether the observed antidepressant-like effects are mediated through the AhR pathway. nih.govsinh.ac.cn

Differential Effects of 3,7-DHNA Compared to 1,4-DHNA on Anhedonia and Anxiety

Studies have demonstrated clear differential effects between 3,7-DHNA and its isomer 1,4-DHNA in mouse models of stress-induced depression. researchgate.netnih.govnih.gov In female mice subjected to unpredictable chronic mild stress (UCMS), administration of 1,4-DHNA successfully prevented and reversed anhedonia-like behavior, as measured by the sucrose (B13894) preference test. researchgate.netnih.govnih.gov In stark contrast, 3,7-DHNA, the AhR-inactive isomer, did not prevent the reduction in sucrose preference caused by the stress exposure. nih.gov

This key finding suggests that the antidepressant-like activity observed with 1,4-DHNA is likely mediated through its agonist activity at the aryl hydrocarbon receptor (AhR), an activity that 3,7-DHNA lacks. nih.gov Interestingly, with regard to anxiety-like behaviors, neither 1,4-DHNA nor 3,7-DHNA had a significant effect on anxiety levels in the mice. researchgate.netnih.govnih.gov

Table 2: Summary of Differential Effects of DHNA Isomers on Depressive-Like Behaviors in UCMS Mouse Model

| Compound | Aryl Hydrocarbon Receptor (AhR) Activity | Effect on Anhedonia-like Behavior (Sucrose Preference) | Effect on Anxiety Levels | Source |

|---|---|---|---|---|

| This compound (3,7-DHNA) | Inactive | No effect; did not prevent or reverse UCMS-induced anhedonia. | Little to no effect. | researchgate.netnih.gov |

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | Active (Agonist) | Prevented and reversed UCMS-induced anhedonia. | Little to no effect. | researchgate.netnih.govnih.gov |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1,4-Dihydroxy-2-naphthoic acid | 1,4-DHNA |

| 1-Hydroxy-2-naphthoic acid | |

| 2,6-Dicarboxynaphthalene | |

| 3,5-Dihydroxy-2-naphthoic acid | |

| This compound | 3,7-DHNA |

| 3-Benzoylbenzoic acid | |

| 3-Hydroxy-2-naphthoic acid | |

| 5,5'-Methylenedisalicylic acid | MDSA |

| 7-Bromo-3-hydroxy-2-naphthoic acid | |

| Embonic acid | EA |

| Salicylic (B10762653) acid | |

| Acinetobacter baumannii | |

| Escherichia coli | |

| Klebsiella pneumoniae | |

| Pseudomonas aeruginosa | |

| Aspergillus niger |

Biosynthetic Relevance and Microbial Metabolism

The involvement of this compound in microbial metabolic pathways, particularly in the biosynthesis of complex natural products, highlights its significance as a key intermediate.

Role as a Substrate for O-Methyltransferases (e.g., NcsB₁) in Natural Product Biosynthesis

This compound serves as a substrate for the enzyme NcsB₁, an S-adenosyl-L-methionine-dependent O-methyltransferase. nih.govsigmaaldrich.comnih.gov This enzyme is a crucial component in the biosynthetic pathway of the enediyne antitumor antibiotic, neocarzinostatin (B611948), produced by Streptomyces carzinostaticus. oup.comproteopedia.org NcsB₁ catalyzes the regiospecific methylation of the 7-hydroxy group of its native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid, to yield 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. nih.govnih.gov

The enzyme also demonstrates flexibility by recognizing other dihydroxynaphthoic acids, including this compound, as substrates for regiospecific O-methylation. nih.govnih.gov For NcsB₁ to recognize and bind a substrate, the presence of a carboxylate group and an ortho-hydroxy group appears to be critical. nih.govnih.govproteopedia.org The methylation then occurs at the free hydroxy group of these dihydroxynaphthoic acids. nih.govnih.gov Specifically, this compound is used in the synthesis of 3-hydroxy-7-methoxy-2-naphthoic acid. chemicalbook.com This enzymatic transformation is a key step in creating the naphthoic acid moiety of the neocarzinostatin chromophore. nih.govnih.govoup.com

The elucidation of the NcsB1-catalyzed reaction provides opportunities for producing novel neocarzinostatin analogs through engineered or directed biosynthesis strategies. nih.govnih.gov

Occurrence and Biotransformation in Microbial Systems

Dihydroxynaphthoic acid derivatives are intermediates in the biosynthesis of menaquinone (vitamin K2) in various microorganisms, including Bacillus subtilis. smolecule.comasm.org Some microbes, like Propionibacterium freudenreichii, are known to produce 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.netgoogle.com

Research has shown that various hydroxyl/carboxy-substituted naphthoic acids, including 3,7-DHNA, are investigated for their biological activities. dioxins.comnih.govresearchgate.net For instance, 1,4-dihydroxy-2-naphthoic acid is a bacterial-derived metabolite that can bind to the aryl hydrocarbon receptor (AhR) and demonstrate anti-inflammatory activity. dioxins.comnih.gov In studies involving microbial-derived naphthoic acids, 3,7-DHNA has been used as a comparative compound to understand structure-dependent AhR activity. dioxins.comnih.govresearchgate.netnih.gov

Furthermore, the biotransformation of naphthoic acid derivatives is a key area of study. For example, the enzyme CYP199A2, expressed in recombinant Escherichia coli, can catalyze the regioselective oxidation of hydroxynaphthoic acids to produce various dihydroxynaphthoic acids, including this compound. smolecule.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological efficacy of this compound and its analogs is intrinsically linked to their chemical structures. The positioning of functional groups on the naphthalene core dictates their interaction with biological targets.

Influence of Hydroxyl and Carboxylic Acid Positions on Biological Efficacy

The arrangement of hydroxyl and carboxylic acid groups on the naphthalene ring is a critical determinant of biological activity. nih.govoup.comproteopedia.org For instance, in the context of AhR activation, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is the most potent inducer of CYP1A1 and CYP1B1 genes among various hydroxyl/carboxy naphthalene derivatives. dioxins.comnih.gov The activity is significantly diminished when the hydroxyl groups are moved to the 3,5- or 3,7-positions, as seen with 3,5-DHNA and 3,7-DHNA. nih.gov

Specifically for CYP1A1 induction, the 1,4-dihydroxy substitution pattern is crucial for maximal activity, and the presence of the 2-carboxyl group significantly enhances this activity. nih.gov The loss of one or both hydroxyl groups, or the carboxyl group, leads to decreased potency. dioxins.com While 3,7-DHNA shows minimal activity as a CYP1A1 inducer, it does induce CYP1B1 mRNA. dioxins.comnih.gov

In studies on lactate dehydrogenase (LDH) inhibitors, the substitution pattern of dihydroxynaphthoic acids also plays a key role. Derivatives of 2,3-dihydroxy-1-naphthoic acid have shown selectivity for human LDH, with substituents at the 4- and 7-positions impacting this selectivity. frontiersin.org

Impact of Naphthalene Ring Substituents on Pharmacological Profiles

Beyond the hydroxyl and carboxylic acid groups, other substituents on the naphthalene ring significantly modulate the pharmacological profiles of these compounds. The introduction of different functional groups can affect properties like lipophilicity, which influences the ability of a compound to cross biological membranes and interact with target biomolecules. researchgate.net

For example, in the development of P2Y14 receptor antagonists based on a 4-phenyl-2-naphthoic acid scaffold, various substituents on the naphthalene ring and attached phenyl rings are explored to optimize affinity and efficacy. nih.gov The presence of a trifluoromethylphenyl group at the 7-position of the naphthoic acid core is a feature of potent antagonists. nih.gov

In the context of antimicrobial agents, the addition of bromine to the naphthalene ring of 3-hydroxy-2-naphthoic acid at the 7-position has been shown to be important for its biological activity, including potential anticancer properties. Computational studies on ortho-substituted naphthoic acids have also been conducted to understand how different electron-donating or electron-withdrawing groups influence the chemical reactivity and potential biological activities of these compounds. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 3,7 Dihydroxy 2 Naphthoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is a powerful tool for predicting various molecular properties, including vibrational frequencies, which are fundamental to understanding a molecule's infrared (IR) spectrum and its interactions.

In a study investigating the surface modification of anatase (TiO₂) nanoparticles, DFT calculations were performed on 3,7-dihydroxy-2-naphthoic acid. nih.govrsc.org These calculations were crucial for several reasons:

Vibrational Frequency Analysis: The vibrational frequencies of the charge-transfer complexes formed between this compound and TiO₂ were calculated. nih.govrsc.org This theoretical data was then compared with experimental Fourier-transform infrared (FTIR) spectroscopy results to validate the proposed binding structures. nih.govrsc.org

Optical Properties: The study found that the formation of inner-sphere charge-transfer complexes between the naphthoic acid and TiO₂ nanoparticles leads to a red shift in the semiconductor's absorption spectrum. nih.govrsc.org This indicates an alteration of the electronic and optical properties of the nanoparticles, a phenomenon that can be explored and explained using DFT.

The table below summarizes key findings from the DFT and experimental study on the interaction of this compound with TiO₂ nanoparticles.

| Property Investigated | Method | Finding | Citation |

| Binding Structure | DFT & FTIR Spectroscopy | Forms a salicylate-type binuclear bidentate complex with surface Ti atoms. | nih.govrsc.org |

| Optical Properties | DFT & UV-Vis Absorption | Creates a red-shift in the TiO₂ absorption spectrum upon binding. | nih.govrsc.org |

| Vibrational Frequencies | DFT Calculations | Calculated frequencies were compared with experimental FTIR data to confirm the binding mode. | nih.govrsc.org |

| Complex Stability | Absorption & Fluorescence Quenching | Stability constants were on the order of 10³ M⁻¹ at pH 2 and pH 3. | nih.govrsc.org |

Molecular Docking and Dynamics Simulations for Receptor Binding Analysis

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand (small molecule) binds to a receptor (a large molecule, usually a protein) and to study the physical movements of atoms and molecules in the complex over time.

Aryl Hydrocarbon Receptor (AhR): The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating responses to various environmental chemicals and endogenous molecules. Studies have investigated a range of hydroxyl/carboxy-substituted naphthoic acids for their ability to act as AhR agonists or antagonists. nih.govresearchgate.netoup.com In this context, this compound (3,7-DHNA) was studied alongside other analogs like 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). nih.govresearchgate.net Research has shown that 3,7-DHNA is predominantly inactive as an AhR ligand. researchgate.netnih.gov While its structural analog, 1,4-DHNA, is a potent AhR agonist, 3,7-DHNA exhibits minimal activity in inducing AhR-responsive genes such as Cyp1a1. nih.govresearchgate.net However, in young adult mouse colonic (YAMC) cells, it was observed to induce Cyp1b1 expression, indicating cell- and gene-specific selective AhR modulator activity. nih.gov This differential activity underscores the critical role of the specific hydroxylation pattern on the naphthalene (B1677914) ring in determining the binding affinity and subsequent activation of the AhR. nih.govresearchgate.net

Lactate (B86563) Dehydrogenase (LDH): Lactate dehydrogenase is a crucial enzyme in the glycolytic pathway of many organisms, including parasites like Plasmodium falciparum (the causative agent of malaria) and Babesia microti. As such, it is a significant target for drug development. While direct molecular docking studies specifically for this compound with LDH are not prominently featured in the available literature, studies on its isomer, 3,5-dihydroxy-2-naphthoic acid, provide valuable insights. For instance, 3,5-dihydroxy-2-naphthoic acid has been used as a co-crystallized ligand and a control in docking studies against Plasmodium falciparum LDH (PfLDH). mdpi.comresearchgate.net These studies aim to validate the docking procedures and compare the binding affinities of new potential inhibitors. mdpi.com The binding affinity for 3,5-dihydroxy-2-naphthoic acid with PfLDH was reported to be approximately -5.94 kcal/mol. researchgate.net Such studies suggest that dihydroxy-naphthoic acids can fit into the active site of LDH, and their binding affinity is influenced by the position of the hydroxyl groups.

The table below summarizes the activity of 3,7-DHNA and a related isomer on biological targets.

| Compound | Biological Target | Activity | Cell Line | Citation |

| This compound | Aryl Hydrocarbon Receptor (AhR) | Minimal induction of Cyp1a1 | YAMC, Caco-2 | nih.gov |

| This compound | Aryl Hydrocarbon Receptor (AhR) | Induction of Cyp1b1 | YAMC | nih.gov |

| 3,5-Dihydroxy-2-naphthoic acid | Plasmodium falciparum LDH | Binding Affinity: ~ -5.94 kcal/mol (Used as control) | N/A (in silico) | mdpi.comresearchgate.net |

The stability of a ligand-receptor complex is determined by a network of intermolecular interactions. For dihydroxy-naphthoic acids binding to protein targets, the key interactions would be:

Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups of this compound are prime candidates for forming hydrogen bonds with polar amino acid residues in a receptor's active site. For example, in studies with PfLDH, the guanidinium (B1211019) side chain of Arginine 171 is a key residue known to interact with inhibitors. mdpi.com

Salt Bridges: The carboxylic acid group can be deprotonated at physiological pH, forming a carboxylate anion (-COO⁻). This can form strong ionic interactions, or salt bridges, with positively charged amino acid residues like Arginine (Arg), Lysine (Lys), or Histidine (His).

Van der Waals Interactions: The aromatic naphthalene core provides a large surface area for non-polar van der Waals interactions with hydrophobic residues within the binding pocket.

While specific molecular dynamics simulations for this compound are not detailed in the provided search results, the principles derived from simulations of similar ligands, like 1,4-DHNA with AhR, highlight the importance of these interactions in achieving a stable binding conformation. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

While specific QSAR models for this compound were not found in the search results, the broader literature on naphthoic acid derivatives indicates that QSAR is a relevant computational approach. sciencepublishinggroup.com For a series of dihydroxy-naphthoic acids, a QSAR study could involve calculating various molecular descriptors, such as:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

These descriptors for this compound and its isomers could then be correlated with their observed biological activities (e.g., AhR activation, LDH inhibition) to build a predictive QSAR model. The minimal AhR agonist activity of 3,7-DHNA compared to the potent activity of 1,4-DHNA highlights that the positions of the hydroxyl groups are a critical structural determinant that would be a key parameter in any QSAR model for this class of compounds. nih.govresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

IR Spectroscopy: As mentioned previously, DFT calculations have been used to compute the vibrational frequencies of this compound, which correspond to the peaks in an IR spectrum. nih.govrsc.org The study compared these calculated frequencies with experimental ATR-FTIR spectra to analyze the binding to TiO₂ nanoparticles. researchgate.net

NMR Spectroscopy: While not explicitly found in the search results for this compound, DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Such predictions are valuable for assigning peaks in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. A study on the related compound 3-hydroxy-2-naphthoic acid hydrazide successfully used computational methods to calculate its UV spectrum. researchgate.net A similar approach could be applied to this compound to predict its electronic transitions.

The PubChem database provides computationally predicted collision cross-section (CCS) values for various adducts of this compound, which is relevant for ion mobility-mass spectrometry. uni.lu

| Predicted Spectroscopic/Physicochemical Property | Method/Source | Predicted Value (Adduct: [M-H]⁻) | Citation |

| Collision Cross Section (CCS) | CCSbase Prediction | 140.5 Ų | uni.lu |

Potential Applications and Future Research Directions

Development as a Lead Compound for Pharmaceutical Agents

The scaffold of 3,7-Dihydroxy-2-naphthoic acid has been identified as a promising starting point for the development of new pharmaceutical agents. Its derivatives have been investigated for various biological activities, highlighting the potential of this chemical family.

Research into the derivatives of gossypol, a natural phenolic aldehyde, has pointed to substituted naphthoic acids as potential selective inhibitors of lactate (B86563) dehydrogenase (LDH), a critical enzyme in the metabolism of parasites like Babesia microti. frontiersin.org While some dihydroxynaphthoic acids have shown selectivity for human LDH, the naphthalene (B1677914) core is considered a viable structure for screening selective inhibitors of parasitic LDH. frontiersin.org In this context, the crystal structure of Plasmodium falciparum LDH (PfLDH) has been resolved in a complex with this compound, providing a high-resolution map of the binding interactions. frontiersin.org This structural insight is invaluable for the rational design of more potent and selective inhibitors.

Furthermore, studies on the aryl hydrocarbon receptor (AhR), a key regulator of cellular metabolism and immune responses, have used 3,7-DHNA to probe structure-activity relationships. Compared to its isomers like 1,4-DHNA and 3,5-DHNA, 3,7-DHNA exhibited minimal activity as an inducer of the AhR-regulated gene Cyp1a1 in mouse colonic and human Caco2 cells. nih.gov Importantly, it also did not act as an AhR antagonist and was not cytotoxic at the tested concentrations. nih.gov This low intrinsic activity combined with a lack of toxicity makes it an interesting lead compound, as modifications could introduce desired activity while maintaining a favorable safety profile. Other naphthoic acid derivatives have also been identified as allosteric modulators of the NMDA receptor, suggesting another potential therapeutic area for derivatives of 3,7-DHNA. medchemexpress.com

The compound has also been noted as a substrate for NcsB1, an O-methyltransferase enzyme involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin (B611948), indicating its ability to interact with biologically significant enzyme systems. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

| Compound | Biological Target/Activity | Finding | Reference |

| This compound | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | Crystal structure resolved in complex with the enzyme. | frontiersin.org |

| This compound | Aryl hydrocarbon receptor (AhR) | Minimal induction of Cyp1a1; no antagonist activity; non-cytotoxic. | nih.gov |

| 3,5-Dihydroxy-2-naphthoic acid | Babesia microti Lactate Dehydrogenase (BmLDH) | Inhibited enzyme activity with an IC50 of 30.19 ± 8.49 μM. | frontiersin.org |

| 1,4-Dihydroxy-2-naphthoic acid | Aryl hydrocarbon receptor (AhR) | Potent AhR agonist and inducer of Cyp1a1/Cyp1b1 mRNA. | nih.gov |